Home > Products > Screening Compounds P39640 > 11-oxo-Mogroside V
11-oxo-Mogroside V -

11-oxo-Mogroside V

Catalog Number: EVT-1587445
CAS Number:
Molecular Formula: C60H100O29
Molecular Weight: 1285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-oxo-Mogroside V is a natural product found in Siraitia siamensis with data available.
Overview

11-Oxo-Mogroside V is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are known for their intense sweetness and potential health benefits. The structure of 11-oxo-Mogroside V features a carbonyl group at the C-11 position, differentiating it from other mogrosides that may have hydroxyl groups instead. This compound has garnered attention in both food science and pharmacology due to its antioxidant properties and potential applications in sweetening agents and health supplements.

Source and Classification

11-Oxo-Mogroside V is primarily extracted from the monk fruit, which has been used traditionally in Chinese medicine for its health benefits. The classification of mogrosides can be broadly categorized based on the number of glucose units attached to the mogrol backbone and the functional groups present at specific carbon positions. Mogrosides are generally classified into five categories based on variations at C-7, C-11, and C-25, with 11-Oxo-Mogroside V being one of the notable derivatives due to its unique carbonyl group at C-11 .

Synthesis Analysis

Methods

The synthesis of 11-Oxo-Mogroside V can be achieved through enzymatic pathways involving glycosyltransferases. For instance, crude pectinase from Aspergillus niger has been utilized to facilitate the conversion of mogrol to various mogrosides, including 11-Oxo-Mogroside V. The enzymatic reactions typically occur in buffered solutions under controlled temperatures, allowing for specific modifications to the sugar moieties attached to the core structure .

Technical Details

The enzymatic synthesis involves:

  • Dissolving mogrol in a sodium acetate buffer.
  • Adding enzyme preparations.
  • Incubating the mixture at elevated temperatures (e.g., 50°C) for several hours.
  • Extracting and purifying the resultant compounds using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural confirmation .
Molecular Structure Analysis

The molecular structure of 11-Oxo-Mogroside V can be represented by its chemical formula, which includes multiple glucose units attached to a triterpenoid backbone. The compound's molecular weight is approximately 1285.64 g/mol, with significant peaks observed in mass spectrometry corresponding to its molecular ion and fragment ions resulting from glucosyl moiety losses during fragmentation analysis .

Structural Data

  • Chemical Formula: C₆₀H₁₀₂O₂₉
  • Molecular Weight: 1285.64 g/mol
  • Key Functional Group: Carbonyl group at C-11
Chemical Reactions Analysis

The chemical reactivity of 11-Oxo-Mogroside V primarily involves glycosylation and hydrolysis reactions. In vitro studies have shown that this compound can undergo deglycosylation in the presence of gut microbiota, leading to the formation of simpler mogrosides such as mogroside I, II, and III. These transformations highlight the metabolic pathways that influence the bioavailability and efficacy of mogrosides as functional compounds .

Technical Details

  • Reactions: Glycosylation with UDP-glucose; hydrolysis under microbial conditions.
  • Conditions: Incubation with gut microbiota over 24 hours led to significant metabolite formation.
Mechanism of Action

The mechanism by which 11-Oxo-Mogroside V exerts its biological effects involves several pathways:

  1. Antioxidant Activity: It scavenges reactive oxygen species such as superoxide anions and hydrogen peroxide, thereby protecting cells from oxidative stress.
  2. Metabolic Pathway Modulation: The compound influences gut microbiota composition, promoting beneficial bacterial strains while inhibiting pathogenic ones .
  3. Cellular Protection: Studies indicate that it can reduce DNA oxidative damage in cellular models exposed to oxidative stressors.

Data

Research indicates that 11-Oxo-Mogroside V exhibits higher efficacy in scavenging superoxide radicals compared to other similar compounds, suggesting a potential role in therapeutic applications against oxidative damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Reactivity: Reacts with oxidizing agents; exhibits reduced reactivity compared to simpler sugars.

Relevant Data

Studies have shown that under varying post-ripening conditions, the concentration of mogrosides including 11-Oxo-Mogroside V can significantly increase, indicating its stability and potential for enhancement during processing .

Applications

11-Oxo-Mogroside V has several scientific uses:

  1. Natural Sweetener: Utilized as a low-calorie sweetener in food products due to its high sweetness intensity compared to sucrose.
  2. Nutraceuticals: Investigated for potential health benefits including antioxidant properties, making it suitable for dietary supplements aimed at reducing oxidative stress.
  3. Pharmaceuticals: Explored for applications in formulations targeting metabolic disorders due to its influence on gut microbiota composition.
Neuropharmacological Applications in Neurodegenerative and Neuropsychiatric Disorders

Modulation of NMDA Receptor Dysfunction in Schizophrenia Models

11-oxo-Mogrol, the primary bioactive metabolite of Mogroside V, demonstrates significant efficacy in countering N-methyl-D-aspartate (NMDA) receptor hypofunction—a core pathophysiological feature of schizophrenia. In MK801-induced rodent models (a non-competitive NMDA receptor antagonist), 11-oxo-Mogrol administration prevented prepulse inhibition (PPI) deficits and social withdrawal, two behavioral hallmarks of schizophrenia [1] [3]. Mechanistically, it restored glutamatergic neurotransmission in the medial prefrontal cortex (mPFC) by reversing MK801-induced disruptions in neuronal calcium ([Ca²⁺]i) homeostasis and promoting neurite outgrowth [1]. This aligns with the NMDA receptor hypofunction hypothesis of schizophrenia, positioning 11-oxo-Mogrol as a modulator of excitatory-inhibitory balance.

Table 1: Neuroprotective Effects of 11-oxo-Mogrol in Schizophrenia Models

Model SystemInterventionKey OutcomesMolecular Targets
MK801-treated mice11-oxo-MogrolPrevention of PPI deficits and social withdrawalNMDA receptor function, Neurite outgrowth
Primary neuronal cultures + MK80111-oxo-MogrolReduced [Ca²⁺]i release, Inhibited apoptosisCalcium signaling pathways
Ex vivo mPFC tissue11-oxo-MogrolRestoration of neurochemical responsesGlutamatergic transmission markers

Attenuation of MK801-Induced Neuronal Apoptosis via AKT/mTOR Signaling

The compound exerts critical anti-apoptotic effects by activating the PI3K/AKT/mTOR signaling axis. In primary neuronal cultures exposed to MK801, 11-oxo-Mogrol reversed the inactivation of phosphorylated AKT (p-AKT) and mTOR (p-mTOR), key regulators of cell survival and protein synthesis [1] [3]. This signaling restoration correlated with:

  • Inhibition of Caspase-3 Activation: Blocking the execution phase of apoptosis.
  • Mitochondrial Protection: Stabilizing mitochondrial membrane potential and reducing cytochrome c release.
  • Synaptic Integrity Maintenance: Enhancing expression of synaptic proteins (e.g., PSD-95) compromised by NMDA antagonism [1]. These effects collectively preserved neuronal viability and network functionality in cortical and hippocampal regions implicated in schizophrenia pathology.

Dopaminergic Neuroprotection in MPTP-Induced Parkinson’s Disease Models

11-oxo-Mogrol demonstrates efficacy in preserving dopaminergic neurons in preclinical Parkinson’s disease (PD) models. In MPTP-treated mice (a neurotoxin inducing PD-like pathology), 11-oxo-Mogrol administration at 15 mg/kg/day (MG-H):

  • Improved Motor Coordination: Significantly increased latency to fall in the rotarod test (p < 0.05 vs. MPTP-only controls) [2] [5].
  • Reduced Dopaminergic Cell Loss: Increased tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) by ~40% compared to untreated MPTP models (p < 0.05) [2] [6].
  • Attenuated Neuroinflammation: Suppressed MPTP-induced microglial activation and pro-inflammatory cytokine (e.g., TNF-α, IL-1β) release in the nigrostriatal pathway [6].

Table 2: Neuroprotective and Metabolic Effects in Parkinson’s Models

ParameterMPTP Model GroupMPTP + 11-oxo-Mogrol (MG-H)Biological Significance
Rotarod Performance (sec)98.3 ± 12.1162.7 ± 18.4*Improved motor coordination
TH+ Neurons in SNpc (%)41.2 ± 5.868.5 ± 7.3*Dopaminergic neuron preservation
Key Metabolites Regulated160 dysregulated106 restored to baselineMetabolic homeostasis
Critical Pathways AffectedN/ASphingolipid, Fatty acid, Amino acid metabolismFunctional recovery

*p < 0.05 vs. MPTP model group [2] [5] [6]

Role in Restoring Metabolic Imbalance in Nigrostriatal Pathways

A hallmark of 11-oxo-Mogrol’s action in PD models is its systemic correction of metabolic disturbances in the substantia nigra. Metabolomic profiling revealed:

  • Broad-Spectrum Metabolic Regulation: 11-oxo-Mogrol (15 mg/kg/day) normalized 106 out of 160 dysregulated metabolites (~66% correction) in the SN of MPTP-treated mice [2] [5].
  • Pathway-Specific Restoration:
  • Sphingolipid Metabolism: Increased neuroprotective ceramides (e.g., C18:1-ceramide).
  • Fatty Acid β-Oxidation: Enhanced breakdown of toxic lipids (e.g., reduced hexadecanoic acid).
  • Amino Acid Homeostasis: Elevated neuroactive amino acids (e.g., N-acetyl-L-glutamate, a precursor to glutamate and GABA) [6].
  • Energy Metabolism Optimization: Improved mitochondrial function via upregulation of TCA cycle intermediates and adenosine triphosphate (ATP) synthesis precursors [5] [6]. This metabolic reprogramming suggests 11-oxo-Mogrol targets multiple nodes in neurodegeneration-associated metabolic networks, extending beyond neurotransmitter-centric effects.

Properties

Product Name

11-oxo-Mogroside V

IUPAC Name

17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C60H100O29

Molecular Weight

1285.4 g/mol

InChI

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3

InChI Key

CGGWHBLPUUKEJC-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Synonyms

11-oxo-mogroside V

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.